molecular formula C9H8ClF6N B1320715 (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 42365-62-8

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No. B1320715
CAS RN: 42365-62-8
M. Wt: 279.61 g/mol
InChI Key: OKJHHGNJFKHGRZ-UHFFFAOYSA-N
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Description

The compound "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" is a chemical that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for various applications. For instance, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used as a derivatization reagent for the determination of biogenic amines in beverages, which suggests that the compound may also have potential applications in analytical chemistry .

Synthesis Analysis

The synthesis of related fluorinated compounds has been described in the literature. For example, a new perfluoroalkylated diamine was synthesized for the preparation of polyimides, which were evaluated for their potential use in electronics due to their low dielectric constant and low moisture absorption . Although the synthesis of "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" is not explicitly detailed, the methodologies used in the synthesis of similar compounds could provide insights into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For instance, the crystal structure of a new bis(3-chlorophenyl) compound was determined using X-ray diffraction crystallography, which could be a useful technique for analyzing the molecular structure of "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" . Additionally, 19F NMR was used to determine the total amount of biogenic amines after derivatization with a related reagent, indicating that NMR spectroscopy could be a valuable tool for understanding the molecular structure of fluorinated compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. For example, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatization of amines suggests that "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" could potentially react with isothiocyanates or other electrophiles to form derivatives for analytical purposes . Additionally, the synthesis of polyimides from fluorinated diamines indicates that the compound may also participate in polycondensation reactions to form polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds have been characterized. For instance, polyimides based on a fluorinated diamine exhibited high glass transition temperatures, good thermal stability, and low dielectric constants, which are desirable properties for materials used in electronics . These findings suggest that "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" may also possess unique physical and chemical properties due to the presence of the trifluoromethyl groups, which could be explored for various applications .

Scientific Research Applications

Photocytotoxic Properties in Cancer Research

  • Iron(III) Complexes with Photocytotoxic Activity : Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, including derivatives of (3,5-Bis(trifluoromethyl)phenyl)methanamine, have been synthesized. These complexes display significant photocytotoxicity in red light to various cell lines through apoptosis and reactive oxygen species generation (Basu et al., 2014).

Chemical Separation and Analysis

  • Chiral Discrimination in Chemical Analysis : The separation of enantiomers of a compound related to (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This study highlights its potential in chiral discrimination and chemical analysis (Bereznitski et al., 2002).

Material Science Applications

  • Development of Novel Polyimides : Studies have been conducted on novel diamine monomers, including bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide, derived from (3,5-Bis(trifluoromethyl)phenyl)methanamine for the creation of new polyimides. These materials exhibit high thermal stability and good adhesive properties, making them significant in material science applications (Jeong et al., 2001; Yin et al., 2005).

Biogenic Amine Analysis

  • Derivatization of Biogenic Amines for LC-MS/MS Analysis : (3,5-Bis(trifluoromethyl)phenyl)methanamine-related compounds have been used for the derivatization of biogenic amines, facilitating their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is particularly relevant in the analysis of food and beverages (Jastrzębska et al., 2018).

Catalysis

  • Use in Transesterification Reactions : Derivatives of (3,5-Bis(trifluoromethyl)phenyl)methanamine have been shown to act as zwitterionic salts and serve as effective organocatalysts in transesterification reactions (Ishihara et al., 2008).

Safety And Hazards

The compound is considered hazardous . It has been assigned the signal word “Danger” and is classified under Hazard Class 8 . Precautionary statements include P260-P305+P351+P338 .

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHHGNJFKHGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595125
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

CAS RN

42365-62-8
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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